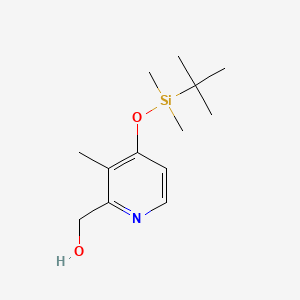

4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine is a chemical compound used in various scientific research applications. It is known for its unique structure, which includes a tert-butyldimethylsilyl group, a hydroxymethyl group, and a methylpyridine ring. This compound is often utilized as a building block in organic synthesis and has significant importance in the field of medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: TBAF in THF (Tetrahydrofuran) at room temperature.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Compounds with different functional groups replacing the tert-butyldimethylsilyl group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₃H₂₃NO₂Si

- Molecular Weight : 253.41 g/mol

- CAS Number : 1346604-38-3

- Appearance : Typically appears as a colorless liquid or solid depending on the purity and form.

Organic Synthesis

One of the primary applications of 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine is in organic synthesis as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl (TBDMS) group is widely used for protecting alcohols during multi-step synthesis processes:

- Protection of Alcohols : The TBDMS group provides stability to sensitive alcohol groups, allowing for selective reactions without interference from hydroxyl functionalities.

Case Study: Synthesis of Bioactive Compounds

A notable application is its use in the synthesis of bioactive heterocycles. For example, in a study involving the synthesis of pyrido[2,3-d]pyrimidines, this compound was employed to protect hydroxyl groups during cyclization reactions. This facilitated the formation of complex structures while maintaining high yields and purity levels .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a scaffold for developing new pharmaceutical agents:

- Proton Pump Inhibitors : Research indicates that derivatives of pyridine compounds can act as effective proton pump inhibitors, which are crucial in treating acid-related disorders. The incorporation of the TBDMS group enhances the pharmacokinetic properties of these compounds by improving solubility and stability .

Data Table: Comparison of Pharmacological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Proton Pump Inhibition | |

| 2-Amino-3-methylpyridine | Metabolic Studies | |

| TBDMS-protected derivatives | Synthesis of Bioactive Scaffolds |

Analytical Chemistry

The compound can also be utilized in analytical chemistry as a derivatizing agent. Its silyl group enhances the volatility and detectability of analytes in gas chromatography and mass spectrometry:

- Gas Chromatography Applications : By converting polar compounds into less polar derivatives, it improves separation efficiency and detection limits.

Mecanismo De Acción

The mechanism of action of 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparación Con Compuestos Similares

Similar Compounds

- 4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester

- 4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol

Uniqueness

4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research.

Actividad Biológica

4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine (CAS No. 1346604-38-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a tert-butyldimethylsilyl (TBDMS) group, a hydroxymethyl group, and a methylpyridine ring. This compound is primarily utilized as a building block in organic synthesis and has potential applications in biological systems, particularly in enzyme mechanisms and protein-ligand interactions.

The molecular formula of this compound is C₁₃H₂₃NO₂Si, with a molecular weight of 253.41 g/mol. It appears as a pale yellow solid and is soluble in solvents such as acetone, chloroform, and methanol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₂Si |

| Molecular Weight | 253.41 g/mol |

| Appearance | Pale Yellow Solid |

| Solubility | Acetone, Chloroform, Methanol |

The biological activity of this compound is largely attributed to its functional groups. The TBDMS group provides steric protection, enabling selective reactions at other functional sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties. These characteristics make it suitable for studying various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Study 1: Antioxidant Activity

A study evaluated the neuroprotective potential of similar pyridine compounds against oxidative stress induced by tert-butyl hydroperoxide (TBHP) in SH-SY5Y neuroblastoma cells. The results indicated significant protection against cell death through the activation of ERK/MAPK and PI3K/Akt signaling pathways . Although direct studies on this compound are lacking, its structural similarities suggest potential for similar protective effects.

Case Study 2: Enzyme Interaction

Research involving N-substituted pyridinium derivatives demonstrated good potency against bacterial beta-lactamases, enhancing antibacterial efficacy through structural modifications. This highlights the importance of the pyridine ring in mediating biological activity, suggesting that this compound could similarly interact with biological targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyridine derivatives:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 3-Hydroxy-2-methylpyridine | Antioxidant | Protects against oxidative stress |

| 4-Morpholinopyridine-2-carboxaldehyde thiosemicarbazone | Anticancer | Effective against various cancer models |

| This compound | Potential antioxidant and enzyme inhibitor | Structure suggests versatile applications |

Propiedades

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-3-methylpyridin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2Si/c1-10-11(9-15)14-8-7-12(10)16-17(5,6)13(2,3)4/h7-8,15H,9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDVGEYLMFLKRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CO)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.